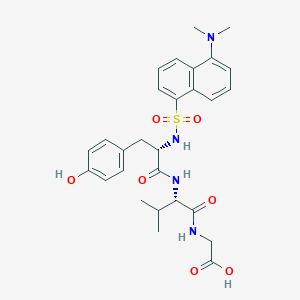

Dansyl-tyr-val-gly

Overview

Description

Dansyl-tyr-val-gly, also known as dansyl-L-tyrosyl-L-valyl-glycine, is a synthetic peptide derivative. It is characterized by the presence of a dansyl group (1-dimethylaminonaphthalene-5-sulfonyl) attached to the N-terminal amino acid, tyrosine. This compound is primarily used as a substrate for peptidylglycine monooxygenase, an enzyme involved in the post-translational modification of peptide hormones and neurotransmitters .

Mechanism of Action

Target of Action

Dansyl-Tyr-Val-Gly is a substrate of Peptidylglycine Monooxygenase (PAM) . PAM is an essential enzyme for the post-translational amidation of neuroendocrine peptides .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the amidation process of neuroendocrine peptides This process is crucial for the biological activity of many peptides

Result of Action

As a substrate of PAM, it likely plays a role in the amidation process of neuroendocrine peptides . .

Biochemical Analysis

Biochemical Properties

Dansyl-tyr-val-gly plays a crucial role in biochemical reactions, primarily serving as a substrate for peptidylglycine monooxygenase . This enzyme catalyzes the hydroxylation of glycine-extended peptides, which is a critical step in the post-translational modification of neuroendocrine peptides. The interaction between this compound and peptidylglycine monooxygenase involves the binding of the peptide to the enzyme’s active site, where it undergoes hydroxylation. This interaction is essential for the proper functioning of various neuroendocrine peptides, which are involved in numerous physiological processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with peptidylglycine monooxygenase affects the synthesis and modification of neuroendocrine peptides, which in turn regulate cell signaling pathways. These pathways are crucial for maintaining cellular homeostasis and responding to external stimuli. Additionally, the hydroxylation of glycine-extended peptides by this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of peptidylglycine monooxygenase. This binding triggers a series of enzymatic reactions that result in the hydroxylation of the glycine residue in the peptide. The hydroxylation process requires the presence of cofactors such as ascorbate and copper ions, which facilitate the transfer of electrons necessary for the reaction. The hydroxylated product then undergoes further modifications to form amidated peptides, which are essential for the biological activity of neuroendocrine peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. The compound is generally stable under recommended storage conditions, but its activity can diminish over time if not stored properly. Studies have shown that this compound maintains its enzymatic activity for extended periods when stored at appropriate temperatures. Prolonged exposure to light or extreme temperatures can lead to degradation, affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively serves as a substrate for peptidylglycine monooxygenase, facilitating the hydroxylation of glycine-extended peptides. At higher doses, there may be threshold effects, where the enzyme’s capacity to process the substrate is exceeded, leading to potential toxic or adverse effects. Studies in animal models have shown that excessive doses of this compound can disrupt normal cellular functions and cause toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the post-translational modification of neuroendocrine peptides. The compound interacts with peptidylglycine monooxygenase, which catalyzes the hydroxylation of glycine-extended peptides. This reaction is a critical step in the formation of amidated peptides, which are essential for the biological activity of neuroendocrine peptides. The presence of cofactors such as ascorbate and copper ions is necessary for the enzymatic activity of peptidylglycine monooxygenase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The transport and distribution of this compound are crucial for its role in the hydroxylation of glycine-extended peptides and the subsequent formation of amidated peptides .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it interacts with peptidylglycine monooxygenase. The enzyme is typically found in the secretory granules of neuroendocrine cells, where it catalyzes the hydroxylation of glycine-extended peptides. The subcellular localization of this compound is essential for its role in the post-translational modification of neuroendocrine peptides, ensuring that the compound is available at the site of enzymatic activity .

Preparation Methods

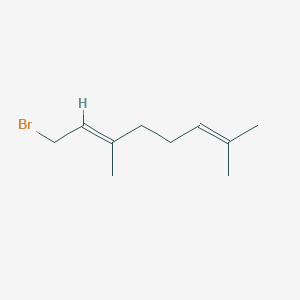

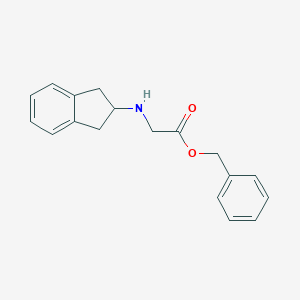

Synthetic Routes and Reaction Conditions

The synthesis of dansyl-tyr-val-gly involves the following steps:

Dansylation of Tyrosine: The initial step involves the reaction of tyrosine with dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) in the presence of a base such as sodium carbonate. This reaction forms dansyl-tyrosine.

Peptide Coupling: The dansyl-tyrosine is then coupled with valine and glycine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dansyl-tyr-val-gly undergoes several types of chemical reactions:

Oxidation: The tyrosine residue can be oxidized to form dopaquinone derivatives.

Reduction: The sulfonyl group in the dansyl moiety can be reduced under specific conditions.

Substitution: The dansyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Dopaquinone derivatives.

Reduction: Reduced this compound.

Substitution: Substituted dansyl derivatives.

Scientific Research Applications

Dansyl-tyr-val-gly is widely used in scientific research due to its fluorescent properties and its role as a substrate for peptidylglycine monooxygenase. Some key applications include:

Fluorescence Labeling: Used as a fluorescent probe in biochemical assays to study enzyme kinetics and protein interactions.

Enzyme Substrate: Serves as a substrate for peptidylglycine monooxygenase, aiding in the study of post-translational modifications of peptides.

Biological Studies: Utilized in cellular and molecular biology to investigate peptide hormone processing and neurotransmitter biosynthesis

Comparison with Similar Compounds

Similar Compounds

Dansyl-tyr-phe-gly: Another substrate for peptidylglycine monooxygenase, differing by the presence of phenylalanine instead of valine.

Dansyl-ala-gly: A simpler peptide derivative used in similar biochemical assays.

Uniqueness

Dansyl-tyr-val-gly is unique due to its specific sequence and the presence of the dansyl group, which imparts strong fluorescent properties. This makes it particularly useful in fluorescence-based assays and studies involving peptidylglycine monooxygenase .

Properties

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O7S/c1-17(2)26(28(37)29-16-25(34)35)30-27(36)22(15-18-11-13-19(33)14-12-18)31-40(38,39)24-10-6-7-20-21(24)8-5-9-23(20)32(3)4/h5-14,17,22,26,31,33H,15-16H2,1-4H3,(H,29,37)(H,30,36)(H,34,35)/t22-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDJIPURODAIDY-NVQXNPDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

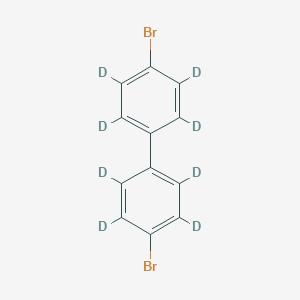

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

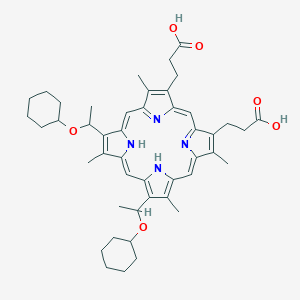

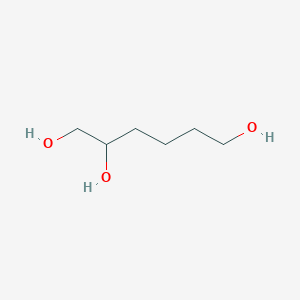

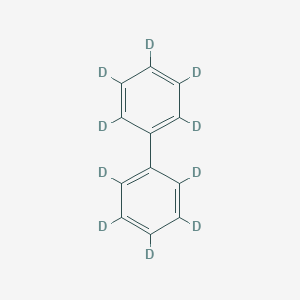

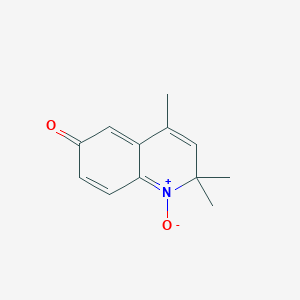

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)